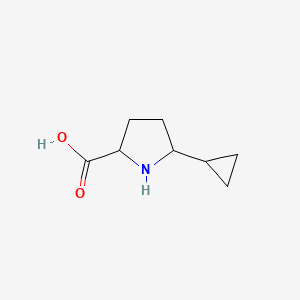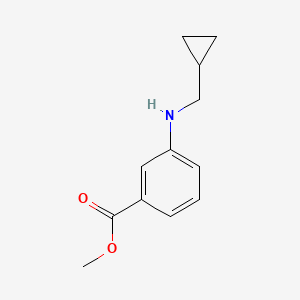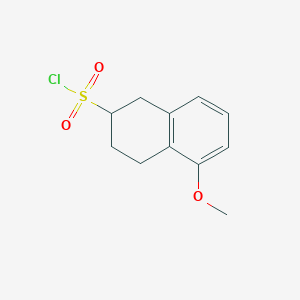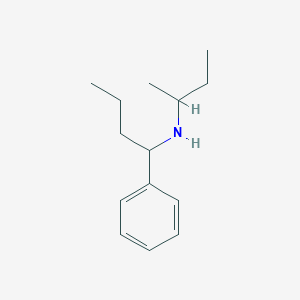![molecular formula C11H12ClFN2 B13237306 4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride](/img/structure/B13237306.png)
4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3-fluorophenyl group attached to the ethyl side chain of the imidazole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole compound . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Applications De Recherche Scientifique
4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. The presence of the 3-fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12ClFN2 |
|---|---|
Poids moléculaire |
226.68 g/mol |
Nom IUPAC |
5-[1-(3-fluorophenyl)ethyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H11FN2.ClH/c1-8(11-6-13-7-14-11)9-3-2-4-10(12)5-9;/h2-8H,1H3,(H,13,14);1H |
Clé InChI |
NODRGLNNWMGSJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)F)C2=CN=CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13237223.png)


amine](/img/structure/B13237236.png)



![3-[1-(Propylamino)ethyl]benzonitrile](/img/structure/B13237281.png)

![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-YL)ethyl]piperazine](/img/structure/B13237291.png)



![2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13237308.png)
